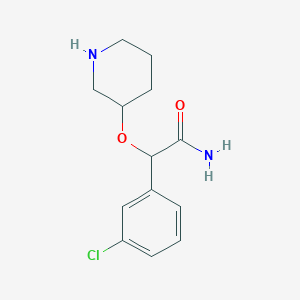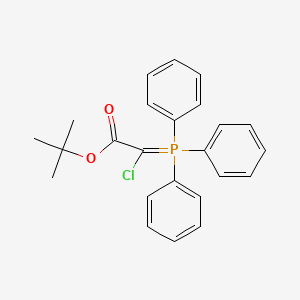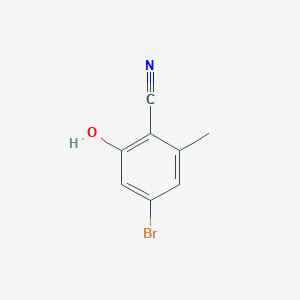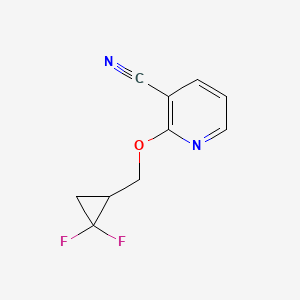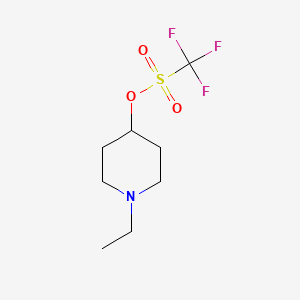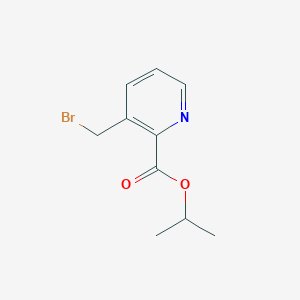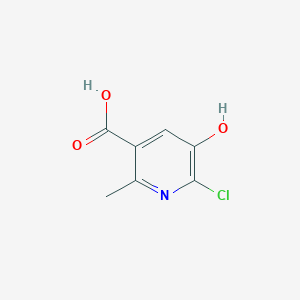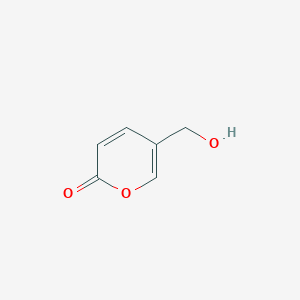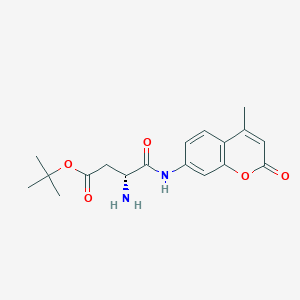
H-D-Asp(OtBu)-AMC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H-D-Asp(OtBu)-AMC: is a derivative of aspartic acid, a naturally occurring amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of H-D-Asp(OtBu)-AMC typically involves the protection of the amino and carboxyl groups of aspartic acid. The tert-butyl group (OtBu) is used to protect the carboxyl group, while the amino group is left free for further reactions. The synthesis can be carried out under mild conditions using standard peptide synthesis techniques .
Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques. These methods ensure high purity and yield of the compound, making it suitable for various research applications .
Analyse Chemischer Reaktionen
Types of Reactions: H-D-Asp(OtBu)-AMC undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: H-D-Asp(OtBu)-AMC is used in peptide synthesis and as a building block for more complex molecules. Its protected carboxyl group allows for selective reactions, making it a valuable tool in synthetic chemistry .
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. Its unique structure allows for the investigation of various biochemical pathways .
Medicine: Its ability to interact with biological molecules makes it a candidate for therapeutic research .
Industry: In the industrial sector, this compound is used in the production of various biochemical products. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Wirkmechanismus
Mechanism: H-D-Asp(OtBu)-AMC exerts its effects by interacting with specific molecular targets in biological systems. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated by the unique structure of the compound, which allows it to fit into specific binding sites .
Molecular Targets and Pathways: The primary molecular targets of this compound include enzymes involved in metabolic pathways and proteins that regulate cellular functions. By binding to these targets, the compound can modulate various biochemical processes .
Vergleich Mit ähnlichen Verbindungen
H-Asp(OtBu)-OtBu.HCl: An isomer of H-D-Asp(OtBu)-AMC, used as an experimental control.
Fmoc-Asp(OtBu)-OH: Another derivative of aspartic acid, commonly used in peptide synthesis.
Boc-Asp(OtBu)-OH: A similar compound with a different protecting group, used in synthetic chemistry.
Uniqueness: this compound is unique due to its specific structure and reactivity. The presence of the tert-butyl group provides stability and selectivity in reactions, making it a valuable tool in various research applications .
Eigenschaften
Molekularformel |
C18H22N2O5 |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
tert-butyl (3R)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C18H22N2O5/c1-10-7-15(21)24-14-8-11(5-6-12(10)14)20-17(23)13(19)9-16(22)25-18(2,3)4/h5-8,13H,9,19H2,1-4H3,(H,20,23)/t13-/m1/s1 |
InChI-Schlüssel |
ISJTVSWMMWLGJF-CYBMUJFWSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H](CC(=O)OC(C)(C)C)N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(=O)OC(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxobicyclo[3.1.1]heptane-1-carbonitrile](/img/structure/B15230699.png)
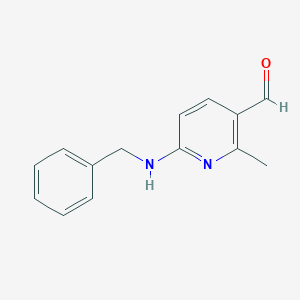
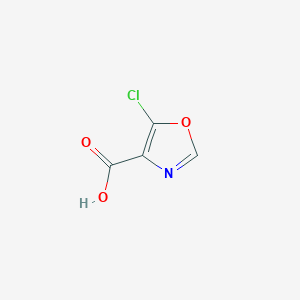
![7-Benzyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B15230722.png)
![5-Bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylicacid](/img/structure/B15230726.png)
![2-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)aceticacid](/img/structure/B15230728.png)
